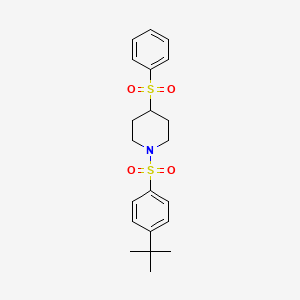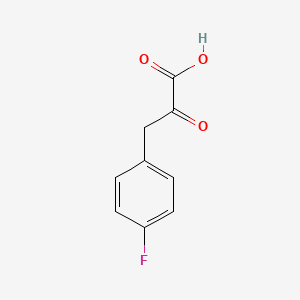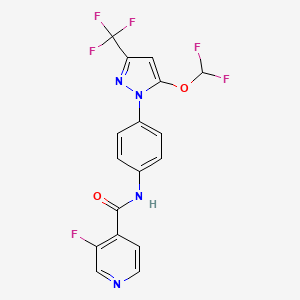
NFAT Transcription Factor Regulator
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Nuclear Factor of Activated T Cells (NFAT) Transcription Factor Regulator is a family of transcription factors that play a crucial role in the immune system. Initially identified in activated T cells, NFAT proteins are now known to be expressed in various cell types, including those in the central nervous system, blood vessels, heart, kidney, bone, skeletal muscle, and hematopoietic stem cells . These proteins are essential for the regulation of gene expression in response to calcium signaling and are involved in the development and function of the immune system .
Scientific Research Applications
NFAT Transcription Factor Regulators have numerous scientific research applications across various fields:
Mechanism of Action
The activation of NFAT is regulated by calcium . Calcium signalling is critical to the activation of NFATc1-4 because calmodulin (CaM), a well-known calcium sensor protein, activates the serine/threonine phosphatase calcineurin (CN) . Activated CN binds to its binding site located in the N-terminal regulatory domain of NFATc1-4 and rapidly dephosphorylates the serine-rich region (SRR) and SP-repeats which are also present in the N-terminus of the NFAT proteins . This dephosphorylation results in a conformational change that exposes a nuclear localization signal which promotes nuclear translocation .
Safety and Hazards
NFAT proteins play a key role in the progression of several diseases, such as inflammatory bowel diseases and several types of cancer . Inhibitors of calcineurin/NFAT binding, such as cyclosporine A and FK506, are broadly used in organ transplantation and can act as potent immunosuppressive drugs in a variety of different disorders .
Preparation Methods
The preparation of NFAT Transcription Factor Regulators involves complex synthetic routes and reaction conditions. These proteins are typically produced through recombinant DNA technology, where the gene encoding the NFAT protein is cloned into an expression vector and introduced into a host cell, such as Escherichia coli or mammalian cells . The host cells then express the NFAT protein, which can be purified using various chromatographic techniques . Industrial production methods may involve large-scale fermentation and purification processes to obtain sufficient quantities of the protein for research and therapeutic applications .
Chemical Reactions Analysis
NFAT Transcription Factor Regulators undergo various chemical reactions, primarily involving phosphorylation and dephosphorylation . These reactions are crucial for the activation and inactivation of NFAT proteins. The primary reagents involved in these reactions are calcium ions, calmodulin, and the serine/threonine phosphatase calcineurin . Upon activation, calcineurin dephosphorylates NFAT proteins, allowing them to translocate to the nucleus and bind to specific DNA sequences to regulate gene expression . The major products formed from these reactions are the dephosphorylated, active forms of NFAT proteins .
Comparison with Similar Compounds
NFAT Transcription Factor Regulators are unique in their ability to integrate calcium signaling with other signaling pathways to regulate gene expression . Similar compounds include other transcription factors, such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Activator Protein 1 (AP-1), which also play roles in immune responses and gene regulation . NFAT proteins are distinct in their reliance on calcium signaling and their specific roles in T cell activation and differentiation .
Similar compounds include:
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)
- Activator Protein 1 (AP-1)
- Signal Transducer and Activator of Transcription (STAT) proteins
Properties
IUPAC Name |
N-[4-[5-(difluoromethoxy)-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N4O2/c18-12-8-24-6-5-11(12)15(28)25-9-1-3-10(4-2-9)27-14(29-16(19)20)7-13(26-27)17(21,22)23/h1-8,16H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCRLPUGFWHAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
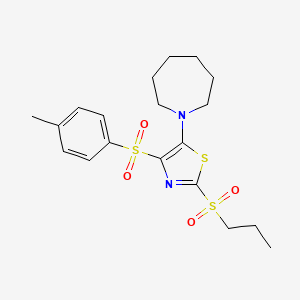
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2609797.png)
![2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2609798.png)
![4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one](/img/structure/B2609800.png)
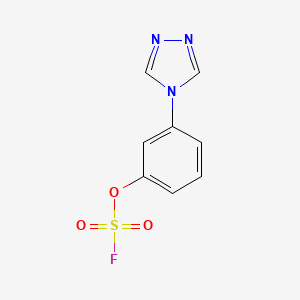
![N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide](/img/structure/B2609802.png)
![1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2609805.png)
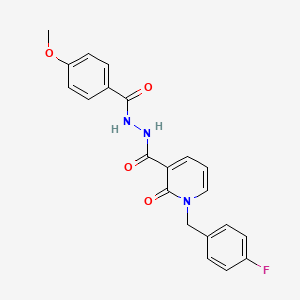
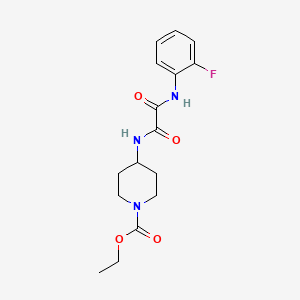
![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)
